molecular formula C24H19Br2NO5 B1463937 Fmoc-D-Tyr(3,5-Br2)-Oh CAS No. 204693-22-1

Fmoc-D-Tyr(3,5-Br2)-Oh

Cat. No. B1463937
M. Wt: 561.2 g/mol
InChI Key: DGAVNNURVZYVLW-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Tyr(3,5-Br2)-Oh, also known as N-alpha-(9-fluorenylmethoxycarbonyl)-3,5-dibromo-D-tyrosine, is a chemical compound with the molecular formula C24H19Br2NO5 . It has a molecular weight of 561.2 g/mol .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Tyr(3,5-Br2)-Oh can be represented by the following SMILES notation: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HBr)O)Br)C(=O)O . This notation provides a way to describe the structure of the molecule in text format.


Physical And Chemical Properties Analysis

Fmoc-D-Tyr(3,5-Br2)-Oh has a molecular weight of 561.2 g/mol . It has a computed XLogP3-AA value of 5.7, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the molecule is 560.96095 g/mol .

Scientific Research Applications

Synthesis of Phosphopeptides The synthesis of phosphopeptides has seen advancements with the availability of derivatives such as Fmoc-Tyr(PO3tBu2)-OH, which are preferred for peptide synthesis due to their ease of incorporation and reliability. These derivatives facilitate the generation of complex, multiphosphorylated peptide sequences without steric complications or side reactions (Perich, 1997).

Development of Novel Phosphate Protecting Groups Research on phosphate protecting groups has led to the creation of stable crystals like Fmoc-Tyr[P(O)(NHR)2]-OH, contributing to the stability of P-N bonds during peptide synthesis and allowing for specific cleavage conditions (Ueki et al., 1996).

Tuning Self-Assembly and Hydrogelation Fmoc-protected aromatic amino acids are known for their efficient self-assembly and ability to promote hydrogelation. Research has shown that even minimal atomic substitutions, such as halogenation, can significantly influence the self-assembly rate and the rheological properties of the resultant hydrogel (Ryan et al., 2010).

Hydrogel Applications and Graphene Incorporation Studies have demonstrated the successful incorporation of reduced graphene oxide into peptide-based hydrogels, forming stable hybrid hydrogels. This incorporation does not significantly alter the hydrogel's morphology, as evidenced by various morphological studies, indicating the feasibility of creating nano-hybrid systems with integrated functionalities (Adhikari & Banerjee, 2011).

Safety And Hazards

When handling Fmoc-D-Tyr(3,5-Br2)-Oh, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAVNNURVZYVLW-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Tyr(3,5-Br2)-Oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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